2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular defense mechanism against mRNA transcripts that contain premature termination codons (PTCs), which could lead to the production of truncated, and potentially harmful, proteins .
Mode of Action
The compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption enhances the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells .
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing PTCs . This leads to an increase in the mRNA levels of p21, Bax, and PUMA in p53 PTC mutant cells . These proteins are involved in cell cycle regulation and apoptosis, indicating that the compound may have potential therapeutic applications in conditions where these pathways are disrupted.
Result of Action
The compound’s action results in an increase in the expression of p53 in PTC mutant cells . This leads to increased mRNA levels of p21, Bax, and PUMA , proteins that are involved in cell cycle regulation and apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Cellular Effects
It has been shown to enhance the stability of PTC mutated p53 mRNA in certain cell lines . This suggests that it may have a role in regulating gene expression and could potentially influence cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is known to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . This suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules.
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has garnered attention in recent pharmacological studies due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoxaline moiety and a trifluoromethylsulfanyl group. Its chemical formula can be represented as follows:
Structural Features
- Tetrahydroquinoxaline Core : This bicyclic structure is known for its diverse biological activities.
- Trifluoromethylsulfanyl Group : This functional group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound often interact with various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, such as proteases involved in viral replication.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Anticancer Activity : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 8.10 μM against Jurkat T cells, indicating significant potency compared to other known compounds .
- Antiviral Properties : Preliminary data suggest potential efficacy against viruses by targeting viral entry mechanisms and replication processes .
Data Table of Biological Activities
Activity Type | Assessed Target | IC50 (μM) | Reference |
---|---|---|---|
Cytotoxicity | Jurkat T cells | 8.10 | |
Antiviral | Viral proteases | TBD | |
Enzyme Inhibition | Specific enzymes | TBD |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various tetrahydroquinoxaline derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The study concluded that modifications to the quinoxaline core significantly enhanced cytotoxicity.
Study 2: Antiviral Mechanism Exploration
Another research project focused on the antiviral activity of this compound against RNA viruses. Through molecular docking studies and subsequent in vitro testing, it was found that the compound effectively binds to the viral protease active site, inhibiting its function and preventing viral replication .
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTUZABHQHXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.